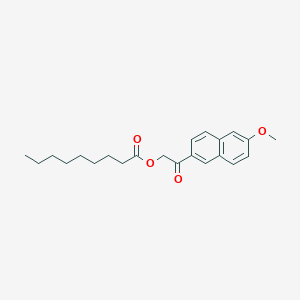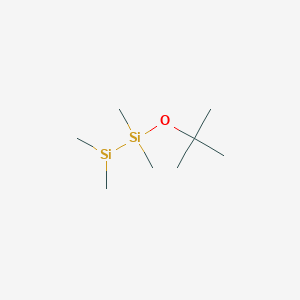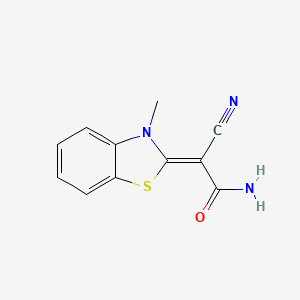![molecular formula C28H22O3 B14280152 1,1',1''-Methanetriyltris{4-[(prop-2-yn-1-yl)oxy]benzene} CAS No. 122035-55-6](/img/structure/B14280152.png)
1,1',1''-Methanetriyltris{4-[(prop-2-yn-1-yl)oxy]benzene}
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’,1’'-Methanetriyltris{4-[(prop-2-yn-1-yl)oxy]benzene} is a chemical compound known for its unique structure and properties It consists of a central methanetriyl group connected to three 4-[(prop-2-yn-1-yl)oxy]benzene units
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-Methanetriyltris{4-[(prop-2-yn-1-yl)oxy]benzene} typically involves the reaction of 4-[(prop-2-yn-1-yl)oxy]benzene with a methanetriyl precursor under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’,1’'-Methanetriyltris{4-[(prop-2-yn-1-yl)oxy]benzene} can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups into the compound.
Applications De Recherche Scientifique
1,1’,1’'-Methanetriyltris{4-[(prop-2-yn-1-yl)oxy]benzene} has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: The compound is used in the production of advanced materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism by which 1,1’,1’'-Methanetriyltris{4-[(prop-2-yn-1-yl)oxy]benzene} exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological and chemical processes, making the compound valuable for research and development in multiple fields.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Methoxy-4-(prop-2-yn-1-yloxy)benzene
- 4-(Prop-2-yn-1-yloxy)benzonitrile
- 3,5-Dichloro-4-(prop-2-yn-1-yloxy)benzaldehyde
Uniqueness
1,1’,1’'-Methanetriyltris{4-[(prop-2-yn-1-yl)oxy]benzene} is unique due to its central methanetriyl group connected to three 4-[(prop-2-yn-1-yl)oxy]benzene units. This structure provides distinct chemical and physical properties that differentiate it from similar compounds.
Propriétés
Numéro CAS |
122035-55-6 |
|---|---|
Formule moléculaire |
C28H22O3 |
Poids moléculaire |
406.5 g/mol |
Nom IUPAC |
1-[bis(4-prop-2-ynoxyphenyl)methyl]-4-prop-2-ynoxybenzene |
InChI |
InChI=1S/C28H22O3/c1-4-19-29-25-13-7-22(8-14-25)28(23-9-15-26(16-10-23)30-20-5-2)24-11-17-27(18-12-24)31-21-6-3/h1-3,7-18,28H,19-21H2 |
Clé InChI |
WSWAKCDHGIBYOQ-UHFFFAOYSA-N |
SMILES canonique |
C#CCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)OCC#C)C3=CC=C(C=C3)OCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,1',1'',1''',1''''-[{6-[(Undec-10-en-1-yl)oxy]benzene-1,2,3,4,5-pentayl}penta(ethyne-2,1-diyl)]pentakis(4-pentylbenzene)](/img/structure/B14280081.png)

![Benzoic acid, 2-[(3-nitro-2-oxo-2H-1-benzopyran-4-yl)thio]-](/img/structure/B14280088.png)



![({[(Benzyloxy)carbonyl]amino}methyl)(hydroxymethyl)oxophosphanium](/img/structure/B14280114.png)

![2,2'-[1,2-Phenylenebis(methylene)]dibenzaldehyde](/img/structure/B14280131.png)
![3-[(4-Chlorophenyl)methylidene]-1H-2-benzopyran-4(3H)-one](/img/structure/B14280135.png)


